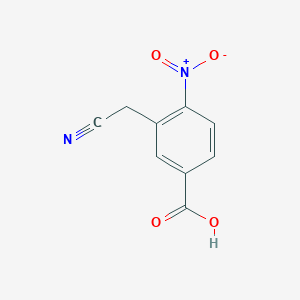
Lithium ionophore VII
Vue d'ensemble
Description
Lithium ionophore VII is a chemical compound known for its high selectivity towards lithium ions (Li+). Ionophores are chemical species that reversibly bind ions, and lithium ionophores are a lipophilic variant, meaning they can combine with lipids and are fat-soluble . This compound is particularly useful in the field of ion-selective electrodes, which are used to measure lithium levels in various environments.
Méthodes De Préparation
The synthesis of lithium ionophore VII involves the use of lipophilic 14-crown-4 derivatives bearing bulky substituents or an additional binding site in the side arm . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the formation of the desired product. Industrial production methods for lithium ionophores often involve large-scale organic synthesis techniques, ensuring high purity and yield of the final product.
Analyse Des Réactions Chimiques
Lithium ionophore VII undergoes various types of chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the electronic properties of the ionophore.
Substitution: Common reagents used in these reactions include organic halides and nucleophiles, leading to the formation of substituted derivatives of the ionophore.
Complexation: The ionophore forms complexes with lithium ions, which is the primary mechanism by which it functions in ion-selective electrodes.
Applications De Recherche Scientifique
Lithium ionophore VII has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of lithium ionophore VII involves its ability to selectively bind lithium ions. This binding is facilitated by the lipophilic nature of the ionophore, allowing it to interact with lipid membranes and transport lithium ions across these membranes . The molecular targets include lithium ions, and the pathways involved are primarily related to ion transport and membrane permeability .
Comparaison Avec Des Composés Similaires
Lithium ionophore VII is unique in its high selectivity for lithium ions compared to other ionophores. Similar compounds include:
Lithium ionophore VIII: Another highly selective lithium ionophore used in ion-selective electrodes.
Calcium ionophore I: Used for calcium ion transport but lacks the selectivity for lithium ions.
Nonactin: An ammonium ionophore with different selectivity properties.
This compound stands out due to its specific design, which allows for greater selectivity and efficiency in lithium ion transport and measurement.
Propriétés
IUPAC Name |
2-(6-dodecyl-1,4,8,11-tetraoxacyclotetradec-6-yl)ethyl diethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H57O8P/c1-4-7-8-9-10-11-12-13-14-15-17-28(18-21-36-37(29,34-5-2)35-6-3)26-32-24-22-30-19-16-20-31-23-25-33-27-28/h4-27H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJIVAYXSTYCNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1(COCCOCCCOCCOC1)CCOP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H57O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399931 | |
| Record name | Lithium ionophore VII | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106868-29-5 | |
| Record name | Lithium ionophore VII | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















